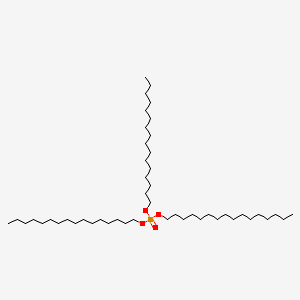

Tricetyl phosphate

Description

Properties

CAS No. |

56827-95-3 |

|---|---|

Molecular Formula |

C48H99O4P |

Molecular Weight |

771.3 g/mol |

IUPAC Name |

trihexadecyl phosphate |

InChI |

InChI=1S/C48H99O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49,51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |

InChI Key |

KENFVQBKAYNBKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification Strategies for Tricetyl Phosphate

Classical and Emerging Synthetic Routes for Phosphate (B84403) Triesters

The synthesis of phosphate triesters, including tricetyl phosphate, predominantly relies on well-established esterification reactions. These methods typically involve the reaction of a phosphorus-containing electrophile with an alcohol.

Esterification Reactions Involving Fatty Alcohols

POCl₃ + 3 CH₃(CH₂)₁₄CH₂OH → PO(O(CH₂)₁₅CH₃)₃ + 3 HCl

This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions and degradation of the product. The choice of solvent is also crucial, with non-polar organic solvents being preferred.

Emerging synthetic routes for long-chain phosphate esters are exploring more environmentally benign and efficient methods. These include the use of solid acid catalysts and enzymatic processes, although their application to this compound specifically is not yet widely documented.

Process Optimization for Yield and Purity Enhancement

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often manipulated include:

Stoichiometry of Reactants: The molar ratio of cetyl alcohol to phosphorus oxychloride is a critical factor. A slight excess of the alcohol may be used to ensure complete conversion of the phosphorus oxychloride.

Reaction Temperature: The temperature needs to be carefully controlled to ensure a reasonable reaction rate without causing thermal degradation of the reactants or products. For the synthesis of fatty alcohol-based phosphate esters, temperatures can range from ambient to moderately elevated. For instance, in the synthesis of C16-fatty alcohol phosphate esters, optimized reaction temperatures for different steps were reported to be 20 °C, 35 °C, and 70 °C. upm.edu.my

Reaction Time: The duration of the reaction is another important parameter that is optimized to ensure the reaction goes to completion. For similar long-chain phosphate esters, reaction times of several hours are common. upm.edu.my

Catalyst: While not always necessary for the reaction with phosphorus oxychloride, the use of catalysts can be explored in alternative synthetic routes to improve efficiency.

Table 1: Representative Reaction Parameters for the Synthesis of Long-Chain Alkyl Phosphate Esters

| Parameter | Condition | Rationale |

|---|---|---|

| Phosphorylating Agent | Phosphorus Oxychloride (POCl₃) | Highly reactive and commonly available. |

| Fatty Alcohol | Cetyl Alcohol (C16) | The primary precursor for this compound. |

| Molar Ratio (Alcohol:POCl₃) | 3:1 to 3.3:1 | A slight excess of alcohol drives the reaction to completion. |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, preventing side reactions. |

| Solvent | Toluene, Dichloromethane | Inert solvent to facilitate the reaction and control temperature. |

| Temperature | 0 °C to 70 °C | Balances reaction rate with minimizing side product formation. |

| Reaction Time | 3 - 24 hours | Dependent on temperature and reactivity of substrates. |

Post-Synthesis Purification Techniques

The crude this compound obtained from the synthesis typically contains unreacted starting materials, byproducts such as cetyl chloride, and the hydrochloride salt of the base used. Purification is, therefore, a crucial step to obtain a product of high purity. Common purification techniques include:

Washing: The reaction mixture is often washed with water or dilute aqueous acid and base solutions to remove water-soluble impurities and salts.

Solvent Evaporation: The organic solvent is removed under reduced pressure.

Chromatography: For laboratory-scale preparations and to achieve very high purity, column chromatography using silica (B1680970) gel is a common method.

Distillation: Given the high molecular weight and likely high boiling point of this compound, vacuum distillation or molecular distillation would be necessary to purify the compound without thermal decomposition.

Derivatization of this compound for Tailored Properties

The chemical modification of this compound can lead to the development of new molecules with tailored properties, such as altered lipophilicity, thermal stability, or the introduction of reactive functional groups.

Synthesis of Chemically Modified this compound Analogs

The synthesis of this compound analogs can be approached in two main ways:

Modification of the Cetyl Alcohol Precursor: Functional groups can be introduced into the cetyl alcohol molecule before the esterification reaction. For example, using a terminally functionalized C16 alcohol would result in a this compound analog with three functional groups at the ends of the alkyl chains.

Post-synthesis Modification of the Alkyl Chains: While the saturated alkyl chains of this compound are generally unreactive, they can be functionalized under specific conditions, for example, through free-radical halogenation followed by nucleophilic substitution. However, achieving selectivity in such reactions can be challenging.

A more practical approach for creating analogs is to use different fatty alcohols or a mixture of alcohols during the initial synthesis to produce mixed-chain phosphate triesters.

Investigation of Reaction Selectivity and Stereochemistry

Reaction Selectivity: In the synthesis of mixed-chain phosphate triesters, where a mixture of different fatty alcohols is used, the selectivity of the phosphorylation reaction can be a subject of investigation. The relative reactivity of different alcohols towards phosphorus oxychloride can influence the statistical distribution of the products.

Stereochemistry: The phosphorus atom in an unsymmetrical phosphate triester (i.e., with three different alcohol residues) is a chiral center. The synthesis of enantiomerically pure phosphate triesters is a significant challenge in organophosphorus chemistry. For this compound, which is a symmetrical triester, the phosphorus atom is not chiral.

Chemical Reactivity and Mechanistic Studies of Tricetyl Phosphate

Hydrolytic Stability and Degradation Mechanisms

The hydrolysis of trialkyl phosphates involves the cleavage of a P-O-C linkage and is a fundamental process dictating their environmental persistence and metabolic fate. The rate and mechanism of this reaction are highly dependent on the reaction medium and the structure of the alkyl groups.

Kinetic Analysis of Tricetyl Phosphate (B84403) Hydrolysis in Various Media

Direct kinetic studies on the hydrolysis of tricetyl phosphate are not readily found in scientific literature. However, the hydrolysis of other trialkyl phosphates has been extensively studied and provides a framework for understanding the expected behavior of this compound. The hydrolysis of phosphate triesters can be catalyzed by acid, base, or can proceed neutrally, with the rate being significantly influenced by pH.

In neutral and acidic media, the hydrolysis of trialkyl phosphates is generally slow. For instance, the hydrolysis of triethyl phosphate in neutral water at elevated temperatures proceeds with a relatively low rate constant. Given the long, sterically hindering cetyl groups in this compound, its hydrolysis rate under neutral conditions is expected to be even slower than that of its shorter-chain counterparts. The large hydrophobic chains would likely reduce the accessibility of water molecules to the electrophilic phosphorus center.

Under alkaline conditions, the hydrolysis of trialkyl phosphates is significantly accelerated due to the nucleophilic attack of the hydroxide (B78521) ion on the phosphorus atom. The reaction typically follows second-order kinetics, being first order in both the phosphate ester and the hydroxide ion. While specific rate constants for this compound are unavailable, the general trend suggests that it would be more susceptible to hydrolysis in basic environments compared to neutral or acidic ones. However, the bulky nature of the cetyl groups might still impose significant steric hindrance, making its hydrolysis slower than that of smaller trialkyl phosphates even under basic conditions.

Table 1: Representative Hydrolysis Rate Data for Analogue Trialkyl Phosphates

| Compound | Conditions | Rate Constant | Reference Compound |

| Triethyl Phosphate | Neutral water, 101°C | 8.35 × 10⁻⁶ s⁻¹ | Yes |

| Tributyl Phosphate | pH 13 | Half-life ~47 days | Yes |

| Triphenyl Phosphate | pH 13 | Half-life ~0.0053 days | Yes |

Note: This table presents data for analogue compounds to illustrate general reactivity trends. Specific kinetic data for this compound is not available.

Computational Modeling of Hydrolysis Pathways (e.g., SN2-type mechanisms)

Computational studies on the hydrolysis of phosphate esters have provided significant insights into the reaction mechanisms. For trialkyl phosphates, the hydrolysis is generally accepted to proceed via a bimolecular nucleophilic substitution (S\N2) type mechanism at the phosphorus center. smolecule.comcir-safety.org

Theoretical models have explored both associative and dissociative pathways for this S\N2 reaction. googleapis.com In an associative mechanism, the nucleophile (e.g., a water molecule or a hydroxide ion) attacks the phosphorus atom, forming a pentacoordinate intermediate or transition state. This is followed by the departure of the leaving group (an alcohol or alkoxide). In a dissociative mechanism, the bond to the leaving group begins to break before the nucleophile fully attacks.

For the hydrolysis of trialkyl phosphates, computational studies often favor an associative or a concerted (where bond-making and bond-breaking occur simultaneously) pathway. googleapis.com The geometry of the transition state is typically a trigonal bipyramidal structure. The energy barrier for this reaction is influenced by factors such as the nature of the leaving group and the steric bulk of the non-leaving alkyl groups.

Thermal Behavior and Decomposition Pathways

The thermal stability of trialkyl phosphates is a critical property, particularly in applications where they might be exposed to high temperatures. The decomposition of these compounds can proceed through various pathways, leading to a range of products.

Pyrolytic Decomposition Studies of Alkyl Phosphates

Studies on the pyrolysis of trialkyl phosphates have shown that the primary decomposition pathway often involves the cleavage of the C-O bond, leading to the formation of an alkene and a dialkyl phosphoric acid. This is a β-elimination reaction, which is common for esters with at least one hydrogen atom on the β-carbon of the alkyl chain.

For long-chain alkyl phosphates like this compound, this elimination pathway is highly probable. Upon heating, a hydrogen atom from the second carbon of a cetyl chain can be transferred to one of the phosphate oxygen atoms, leading to the concerted cleavage of the C-O bond and the formation of cetene (a C16 alkene) and dicetyl phosphoric acid. This process can continue, ultimately leading to the formation of phosphoric acid and multiple alkene molecules.

In some cases, particularly in the presence of certain surfaces or catalysts, P-O bond cleavage can also occur, though this is generally less favored for trialkyl phosphates compared to triaryl phosphates. scribd.com

Analysis of Gaseous and Condensed Phase Products

The analysis of the products formed during the pyrolysis of trialkyl phosphates confirms the proposed decomposition pathways. The major gaseous products are typically alkenes corresponding to the alkyl chains. For this compound, the primary gaseous product would be expected to be 1-hexadecene.

The condensed phase products are more complex and can include dialkyl and monoalkyl phosphoric acids, as well as phosphoric acid itself. At higher temperatures, these acidic phosphate species can undergo further condensation reactions to form pyrophosphates and polyphosphates. These polyphosphate materials can form a char-like residue.

Table 2: Expected Pyrolysis Products of this compound

| Phase | Expected Products |

| Gaseous | 1-Hexadecene |

| Condensed | Dicetyl phosphoric acid, Monocetyl phosphoric acid, Phosphoric acid, Polyphosphates |

Note: This table is based on the general decomposition behavior of long-chain alkyl phosphates, as specific product analysis for this compound is not available.

Reactivity in Catalytic Systems and Organic Transformations

Trialkyl phosphates can participate in various catalytic reactions, most notably transesterification. This reaction involves the exchange of the alkyl groups of the phosphate ester with the alkyl groups of an alcohol, and it is typically catalyzed by a base or a metal complex.

While there are no specific studies on the catalytic transesterification of this compound, general principles suggest that it could undergo this reaction in the presence of a suitable catalyst and an alcohol. For example, reacting this compound with a different alcohol (e.g., ethanol) in the presence of a base like sodium ethoxide could lead to the formation of ethyl-substituted phosphates and cetyl alcohol. The efficiency of such a reaction would depend on the catalyst, temperature, and the relative concentrations of the reactants.

Furthermore, organophosphorus compounds, including phosphate esters, can act as ligands for metal catalysts in various organic transformations. However, the bulky and relatively electron-rich nature of this compound might make it a less effective ligand compared to other phosphine (B1218219) or phosphite (B83602) ligands commonly used in catalysis. There is potential for this compound to be used in reactions catalyzed by copper (II) complexes for the oxidative alkoxylation of phosphorus, though this is a more specialized area of research.

This compound as a Catalyst or Co-catalyst in Chemical Synthesis

There is a notable absence of dedicated research studies demonstrating the use of this compound as a primary catalyst or co-catalyst in chemical synthesis. Its long alkyl chains, which contribute to its properties as a plasticizer and lubricant, may also sterically hinder the phosphorus center, potentially limiting its accessibility and reactivity as a catalytic site.

A patent for a metal-forming lubricant includes this compound in its formulation, suggesting its utility under high-pressure and high-temperature conditions. googleapis.com However, the document does not describe a specific catalytic function for the compound within the formulation. Another patent mentions the modification of vegetable oils through transesterification to lower their surface tension, listing this compound among a group of potential components, but does not provide details on its specific catalytic role or efficiency in this process. researchgate.net

Role in Transesterification and Other Organophosphate-Mediated Reactions

The role of this compound in transesterification reactions is not well-documented in scientific literature. Transesterification processes often utilize acidic or basic catalysts, and while some organophosphate compounds can facilitate such reactions, specific data on this compound's activity is scarce. google.comwipo.int

The general chemical reactivity of phosphate esters includes hydrolysis, which is the cleavage of the ester bond in the presence of water, a reaction that can be catalyzed by acidic or basic conditions. smolecule.com This is a characteristic reaction of the phosphate ester group but is distinct from a catalytic role in other reactions.

While research exists on the catalytic activity of other classes of organophosphorus compounds, such as phosphines and metal-phosphate complexes, these findings are not directly applicable to this compound and fall outside the scope of this specific analysis. mdpi.comresearchgate.net

Applications of Tricetyl Phosphate in Advanced Materials and Formulation Science

Polymer Modification and Processing Aids

As an additive in polymer systems, tricetyl phosphate (B84403) is recognized for its role as a plasticizer and film-forming agent. perflavory.comthegoodscentscompany.com Plasticizers are incorporated into polymer matrices to increase flexibility, reduce brittleness, and improve processing characteristics.

The primary mechanism by which tricetyl phosphate modifies polymer matrices is through physical, non-covalent intermolecular interactions. The three long, saturated cetyl (C16H33) chains are the dominant feature of the molecule and are responsible for its plasticizing effects.

Van der Waals Forces and Steric Effects : When blended with a polymer, the long alkyl chains of this compound insert themselves between the polymer chains. This spacing increases the free volume within the polymer structure. The primary interactions between the nonpolar alkyl chains and most polymer backbones are weak van der Waals forces. By physically separating the polymer chains, this compound disrupts the stronger polymer-polymer intermolecular forces (such as dipole-dipole interactions or hydrogen bonds), which are responsible for the material's rigidity. This separation allows the polymer chains to slide past one another more easily, resulting in increased flexibility and a lower glass transition temperature (Tg). The effectiveness of this interaction is enhanced by the length of the alkyl chains; longer chains generally provide stronger van der Waals interactions and more efficient separation of polymer chains. researchgate.net

Polar Interactions from the Phosphate Group : The central phosphate group (PO₄) introduces a polar moiety into an otherwise nonpolar molecule. This allows for specific, albeit weaker, dipole-dipole interactions with polar sites on polymer chains, such as those found in polyesters or polyurethanes. However, the steric hindrance from the three bulky cetyl groups largely shields the phosphate core, meaning its contribution to intermolecular bonding is less significant than the effects of the alkyl chains.

This compound is listed as a plasticizer for various polymers, including thermoplastic polyester (B1180765) elastomers and cellulose (B213188) derivatives, where it enhances flexibility. google.comgoogle.com

The presence of this compound during polymerization or cross-linking can have a significant physical impact on the final network structure.

As an additive, this compound does not typically participate chemically in polymerization or cross-linking reactions. Instead, its influence is steric and physical. During the formation of a cross-linked network, such as in thermosetting resins or vulcanized rubber, the bulky this compound molecules occupy space within the reacting matrix. google.com This can lead to:

Increased Distance Between Cross-links : By physically separating the polymer chains, the additive can increase the average distance between potential cross-linking sites. This results in a lower cross-link density in the final cured material.

Reduced Network Entanglements : The plasticizing effect can reduce the number of physical entanglements between polymer chains prior to and during curing.

Formation of a Less Constrained Network : A network formed in the presence of a plasticizer like this compound will be inherently more flexible. The cross-links are formed in a more relaxed, expanded state. Upon any potential leaching or removal of the plasticizer over time, the network may shrink, but it would still possess a fundamentally different and often less-strained topology than a network cured without the additive.

In some specialized polymerization processes like emulsion polymerization, related phosphate esters act as emulsifiers, stabilizing monomer droplets and influencing the kinetics of the reaction and the morphology of the resulting polymer particles. colonialchem.comsurchem.pl

Role in Flame Retardancy Mechanisms of Polymeric Systems

The primary condensed-phase action of phosphorus-based flame retardants involves the promotion of char. mdpi.com

Thermal Decomposition : Upon heating, this compound decomposes. The ester linkages are cleaved, leading to the formation of phosphoric acid or polyphosphoric acid.

Dehydration and Cross-linking : Phosphoric acid is a strong dehydrating agent at high temperatures. It catalyzes the dehydration of the polymer backbone, stripping away water molecules and promoting the formation of carbon-carbon double bonds.

Char Formation : This extensive network of cross-linked, unsaturated carbonaceous material forms a protective layer of char on the polymer surface. This char layer acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the evolution of flammable volatile gases that fuel the fire, and limits the diffusion of oxygen to the polymer surface.

The long cetyl chains would influence the nature of the char, potentially making it more plastic-like before full carbonization, but the fundamental mechanism is driven by the phosphorus moiety.

In the gas phase, phosphorus compounds act as radical scavengers, interrupting the highly exothermic chain reactions of combustion.

Volatilization of Phosphorus Species : During combustion, some phosphorus-containing fragments from the decomposition of this compound can volatilize along with flammable gases from the polymer.

Radical Trapping : In the flame, these fragments form active phosphorus-containing radicals, most notably the PO• radical. These species are highly effective at "trapping" the key radicals that propagate fire, primarily H• and OH•.

Inhibition Reactions : The PO• radicals react with H• and OH• radicals to form more stable species like HPO and HPO₂, effectively removing the high-energy radicals from the combustion cycle. This "quenching" action reduces the flame's intensity and can extinguish it.

The long alkyl chains of this compound mean it has a higher carbon content compared to shorter-chain phosphates. This could lead to it contributing more fuel to the gas phase, potentially making it a less efficient gas-phase inhibitor than phosphates with shorter chains or aromatic groups. Therefore, its primary flame-retardant contribution is expected to be in the condensed phase.

Contributions to Surface Chemistry and Coating Formulations

This compound's utility in coatings and surface treatments is derived from its amphiphilic character, where the phosphate group acts as a polar head and the three long alkyl chains act as nonpolar tails. This structure allows it to function as a surfactant, emulsifier, and dispersant. ethox.com

Phosphate esters, in general, are valued in coating formulations for their ability to improve pigment dispersion, enhance gloss and color acceptance, and stabilize the formulation. pcimag.com this compound, specifically, is noted for its emulsifying properties. onlinelocally.co.uk

Pigment Wetting and Dispersion : The polar phosphate head can adsorb onto the surface of inorganic pigment particles, while the nonpolar alkyl tails extend into the nonpolar or less polar resin/solvent medium. This creates a steric barrier around the pigment particles, preventing them from agglomerating (flocculating) and ensuring a stable, uniform dispersion. colonialchem.compcimag.com

Emulsification : In water-in-oil or oil-in-water emulsions, this compound can act as a stabilizer. google.comjustia.com Its large hydrophobic portion, consisting of three C16 chains, makes it particularly effective in systems with a significant oil or nonpolar phase. It helps to lower the interfacial tension between the oil and water phases, facilitating the formation of a stable emulsion.

Surface Modification and Lubricity : When added to a formulation, phosphate esters can migrate to surfaces. pcimag.com The long alkyl chains can provide a lubricating, oily layer that can improve slip and block resistance in coatings. pcimag.com This property is also leveraged in applications like metalworking fluids, where phosphate esters provide both corrosion inhibition and lubrication. shreechem.in

The table below summarizes the functional roles of long-chain phosphate esters, such as this compound, in various formulations.

| Property | Mechanism | Application in Formulations |

| Wetting Agent | Reduces the surface tension of a liquid, allowing it to spread more easily across a solid surface. | Improves substrate wetting for paints and coatings; aids in textile processing. surchem.plethox.com |

| Dispersant | Adsorbs onto particle surfaces, preventing them from agglomerating through steric or electrostatic repulsion. | Stabilizes pigment dispersions in inks and paints, improving color strength and stability. colonialchem.compcimag.com |

| Emulsifier | Stabilizes a mixture of two immiscible liquids (e.g., oil and water) by reducing interfacial tension. | Used in emulsion polymerization; stabilizes oil-in-water or water-in-oil cosmetic creams and industrial formulations. onlinelocally.co.ukshreechem.in |

| Corrosion Inhibitor | Forms a protective, self-assembling film on metal surfaces that acts as a barrier to corrosive agents. | Used in metal cleaning formulations, lubricants, and protective coatings. colonialchem.comshreechem.in |

| Lubricity Additive | Reduces friction between surfaces due to the presence of long alkyl chains. | Incorporated into metalworking fluids and synthetic cutting fluids. shreechem.in |

Interface Science in Adhesion and Surface Modification

The efficacy of this compound in interface science stems from its amphiphilic nature and its function as a plasticizer and film-forming agent. wikipedia.orgepo.org These properties allow it to modify the boundaries between different material phases, which is critical for enhancing adhesion and altering surface characteristics.

Role as a Film-Forming Agent: this compound is recognized for its capacity to form thin, uniform films. wikipedia.org This is particularly valuable in applications where a protective or lubricating layer is required at a surface or interface. The long C16 alkyl chains contribute to the formation of a stable, non-volatile film that can reduce friction and wear between surfaces. In the context of polymer science, this film-forming ability can be used to create a modified surface on a substrate, improving its compatibility with other materials or providing a barrier against environmental factors.

Mechanisms of Adhesion and Surface Interaction: While specific research on this compound as an adhesion promoter for industrial materials is limited, the behavior of analogous phosphate-based compounds provides insight into its potential mechanisms. Phosphate esters and coatings are known to enhance adhesion, particularly to metal substrates. drugbank.comhenkel-adhesives.com The phosphate group can form strong coordinate bonds or hydrogen bonds with metal oxides on the surface, creating a robust chemical anchor between the substrate and a coating. henkel-adhesives.comigp-powder.com

The molecular structure of this compound suggests a dual-interaction mechanism:

Polar Head Group Interaction: The central phosphate group (PO₄) is polar and can interact strongly with polar substrates like metals, glass, and certain polymers. This interaction is fundamental to its function as an adhesion promoter.

As a plasticizer, this compound increases the flexibility of a polymer matrix, which can improve adhesive performance by allowing the material to better conform to the substrate surface, thereby maximizing contact area and interfacial forces. epo.org

Formulation Principles for Specialized Coatings and Resins

In the formulation of specialized coatings and resins, this compound primarily serves as a functional plasticizer. epo.org Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. atamanchemicals.comontosight.aichemicalbook.com The incorporation of this compound into a formulation is guided by the need to modify the mechanical and rheological properties of the final product.

Plasticization and Flexibility: The long, bulky cetyl chains of this compound position themselves between polymer chains, disrupting close packing and reducing intermolecular forces. This increases the free volume within the polymer, lowering its glass transition temperature (Tg) and making the material more flexible and less brittle at room temperature. researchgate.net This is a critical function in coatings for flexible substrates or in resins that must withstand mechanical stress without fracturing.

Influence on Viscosity and Processing: In resin formulations, additives like this compound can significantly influence the viscosity of the uncured material. While shorter-chain alkyl phosphates like triethyl phosphate (TEP) are known to be effective viscosity depressants in polyester resins, allowing for higher filler loading and improved processability chempoint.comoecd.org, the effect of the much larger this compound molecule is different. Due to its higher molecular weight and long alkyl chains, this compound is expected to increase the formulation's viscosity compared to TEP, though it provides superior plasticization and lower volatility. Formulators must balance the desired level of plasticization against the processability requirements of the coating or resin system. A patent related to polymer dispersions mentions the use of tricetyl phosphite (B83602) (a similar compound) as a heat stabilizer, indicating its utility in polymer processing. google.com

Research Findings and Comparative Analysis: Detailed research on this compound in coatings is less common than for its shorter-chain counterparts. However, studies on triethyl phosphate (TEP) and tricresyl phosphate (TCP) offer valuable formulation insights. TEP is used to reduce viscosity and enhance flame resistance in fiberglass-reinforced plastics. chempoint.com TCP is a well-known flame-retardant plasticizer in PVC and other synthetic resins. kljgroup.com

By analogy, this compound offers a non-halogenated plasticizing option with low volatility due to its high molecular weight. Its long aliphatic chains render it highly compatible with non-polar polymer backbones, such as those in polyolefins and certain vinyl polymers. Unlike aromatic phosphates (e.g., TCP), it does not contribute to aromatic-based char formation in fire retardancy but enhances flexibility and permanence.

Data Tables

Table 1: Physical and Chemical Properties of this compound

This interactive table provides key property data for this compound.

| Property | Value | Source(s) |

| CAS Number | 56827-95-3 | guidechem.comclearsynth.comechemi.com |

| Molecular Formula | C₄₈H₉₉O₄P | guidechem.comclearsynth.com |

| Molecular Weight | 771.27 g/mol | guidechem.com |

| Appearance | Solid | guidechem.com |

| Melting Point | 61 °C | guidechem.com |

| Boiling Point | 616.5 °C at 760 mmHg | guidechem.com |

| Density | ~0.9 g/cm³ | guidechem.com |

| Flash Point | 339.3 °C | guidechem.com |

Table 2: Comparative Properties of Industrial Alkyl and Aryl Phosphates

This interactive table compares the properties of this compound with other commonly used organophosphate plasticizers.

| Property | This compound | Triethyl Phosphate (TEP) | Tricresyl Phosphate (TCP) |

| CAS Number | 56827-95-3 | 78-40-0 | 1330-78-5 (mixed isomers) |

| Molecular Formula | C₄₈H₉₉O₄P | C₆H₁₅O₄P | C₂₁H₂₁O₄P |

| Molecular Weight ( g/mol ) | 771.27 | 182.15 | 368.37 |

| Physical State (at 25°C) | Solid | Colorless Liquid | Viscous Liquid |

| Melting Point (°C) | 61 | -56.5 | -40 |

| Boiling Point (°C) | 616.5 | 215 | ~410 |

| Primary Function | Plasticizer, Film Former | Plasticizer, Viscosity Reducer, Flame Retardant | Flame-Retardant Plasticizer, Anti-wear Additive |

| Key Structural Feature | Long (C16) Aliphatic Chains | Short (C2) Aliphatic Chains | Aromatic (Cresyl) Groups |

| Volatility | Very Low | High | Low |

| Source(s) | wikipedia.orgguidechem.com | wikipedia.orgatamanchemicals.comontosight.ai |

Environmental Fate and Biogeochemical Cycling of Phosphate Esters

Distribution and Transport Mechanisms in Environmental Compartments

The movement and final destination of tricetyl phosphate (B84403) in the environment are governed by its distinct physical and chemical properties. Its large molecular size and the presence of three long, non-polar alkyl chains suggest it is a highly hydrophobic compound with low water solubility and very low vapor pressure. These characteristics dictate its behavior in both aquatic and terrestrial systems.

Behavior in Aquatic Systems (e.g., water, sediment)

Direct studies on the aquatic fate of tricetyl phosphate are scarce. However, based on its predicted high hydrophobicity (high octanol-water partition coefficient, Log Kₒw) and the behavior of other long-chain OPEs, this compound released into aquatic environments is expected to partition strongly from the water column to organic matter in suspended solids and bed sediments. who.intnih.gov Its low water solubility would limit its concentration in the dissolved phase.

Once associated with sediment, it can be buried, becoming a long-term reservoir of the compound. bgs.ac.ukdiva-portal.org Resuspension of sediments can reintroduce the compound into the water column. The accumulation in sediment also makes it available to benthic organisms, potentially leading to bioaccumulation. nih.gov Studies on other OPEs have shown that biota-sediment accumulation factors (BSAFs) can be greater than one, indicating that organisms can accumulate these compounds from sediment. nih.gov

| Environmental Compartment | Predicted Behavior | Governing Property | Reference/Rationale |

|---|---|---|---|

| Water Column (Dissolved Phase) | Low concentration | Very low water solubility | Inferred from long alkyl chain structure. |

| Suspended Particulate Matter | Strong adsorption | High hydrophobicity (High Log Kₒw) | Analogous to other hydrophobic OPEs like tricresyl phosphate. who.int |

| Sediment | Primary sink; strong partitioning and persistence | High hydrophobicity; Low mobility | Sediment is a major sink for hydrophobic organic compounds. bgs.ac.ukdiva-portal.org |

| Biota (e.g., benthic organisms) | Potential for bioaccumulation | High Log Kₒw | Observed for other OPEs in aquatic food chains. nih.gov |

Mobility in Terrestrial Systems (e.g., soil, vegetation)

When introduced to terrestrial environments, this compound is expected to exhibit very limited mobility. pioneer.comnutrien-ekonomics.com Its high affinity for organic carbon would cause it to bind strongly to the organic fraction of soil. This strong adsorption significantly reduces the potential for leaching into lower soil horizons and contaminating groundwater, a behavior noted for other hydrophobic OPEs. oecd.orgindustrialchemicals.gov.au The primary mode of transport in terrestrial systems would likely be through erosion, where the compound is carried along with contaminated soil particles. pioneer.com

The uptake of intact this compound by vegetation is predicted to be low due to its large molecular size and strong sorption to soil. However, phosphorus is an essential nutrient for plant growth, and the degradation of this compound can release it in a bioavailable form (phosphate). cropnutrition.comnih.gov Therefore, while the parent compound is immobile, its degradation products can enter biogeochemical cycles within the terrestrial ecosystem. researchgate.net

Biodegradation Pathways and Microbial Interactions

Biodegradation is a critical process determining the ultimate fate of many organic pollutants, including OPEs. For this compound, this process is presumed to be the primary mechanism of breakdown in the environment, although specific research is lacking.

Identification of Microbial Consortia and Enzymatic Degradation

No specific microbial consortia have been identified for the degradation of this compound. However, studies on other OPEs have successfully isolated bacteria capable of using them as a source of phosphorus or carbon. For example, consortia containing Sphingobacterium, Variovorax, and Flavobacterium have been shown to degrade tricresyl phosphates (TCPs). nih.gov Similarly, Pseudarthrobacter and Sphingopyxis have been identified as key players in the breakdown of triphenyl phosphate (TPHP). nih.govresearchgate.net

The enzymatic degradation of OPEs is generally initiated by enzymes that cleave the ester bonds. Phosphatases (phosphoesterases) are key enzymes that catalyze the hydrolysis of phosphate esters, releasing phosphate. gatech.edu For some OPEs, cytochrome P450 monooxygenases are also involved, particularly in hydroxylating aromatic rings or alkyl chains, which can be a preliminary step before hydrolysis. nih.govgdut.edu.cn It is hypothesized that similar enzymes, primarily extracellular phosphatases produced by soil and sediment microorganisms, are responsible for the initial breakdown of this compound. nih.gov

Metabolic Pathways and Intermediate Product Characterization

The metabolic pathway for this compound has not been experimentally determined. However, based on the well-documented degradation of other trialkyl phosphates, a stepwise hydrolysis pathway is the most probable route. gdut.edu.cn This process involves the sequential cleavage of the three cetyl groups from the phosphate backbone.

The proposed pathway is as follows:

First Hydrolysis: this compound is hydrolyzed by a phosphatase to yield one molecule of dicetyl phosphate (a diester) and one molecule of cetyl alcohol.

Second Hydrolysis: The resulting dicetyl phosphate is further hydrolyzed to produce monocetyl phosphate (a monoester) and a second molecule of cetyl alcohol.

Final Hydrolysis: The final ester bond in monocetyl phosphate is cleaved to release inorganic orthophosphate (PO₄³⁻) and a third molecule of cetyl alcohol.

The released orthophosphate is bioavailable and can be assimilated by microorganisms and plants, while the cetyl alcohol can be further metabolized by microbes as a carbon and energy source.

| Step | Parent Compound | Enzymatic Action | Intermediate/Final Products |

|---|---|---|---|

| 1 | This compound | Hydrolysis (Phosphatase) | Dicetyl Phosphate + Cetyl Alcohol |

| 2 | Dicetyl Phosphate | Hydrolysis (Phosphatase) | Monocetyl Phosphate + Cetyl Alcohol |

| 3 | Monocetyl Phosphate | Hydrolysis (Phosphatase) | Orthophosphate (PO₄³⁻) + Cetyl Alcohol |

Sustainability and Remediation Strategies for Phosphorus-Containing Compounds

Given the environmental presence and potential persistence of some OPEs, strategies for sustainable use and remediation of contaminated sites are of growing importance.

Sustainability Strategies: Sustainable approaches focus on preventing pollution at its source. This includes designing "green" flame retardants and plasticizers that are less persistent and toxic. Research into bio-based composites, for example, aims to create safer materials that incorporate flame retardants like TEP in a more environmentally sustainable manner sigmaaldrich.com. The core elements of green remediation emphasize the efficient use of resources and energy, minimizing waste and negative environmental impacts during cleanup activities epa.gov.

Remediation Strategies: For sites already contaminated with OPEs, several remediation techniques are available. These strategies can be broadly categorized as physical removal, chemical treatment, and bioremediation nih.gov.

Immobilization: This in-situ strategy aims to reduce the mobility and availability of contaminants. Amendments such as phosphates (e.g., hydroxyapatite), clays, and organic matter can be added to soil to bind contaminants, preventing them from leaching into groundwater or being taken up by plants uga.edu.

Advanced Oxidation Processes (AOPs): These chemical treatment methods, such as ozonation or UV/H₂O₂, are effective at degrading persistent organic pollutants, including some OPEs, that are difficult to remove with conventional wastewater treatment nih.govcdc.gov.

Bioremediation: This approach uses microorganisms to degrade pollutants nih.govmdpi.com. It is considered a cost-effective and environmentally friendly technique mdpi.commdpi.com. Bioaugmentation, which involves adding specific microbial strains with high degradation capabilities to a contaminated site, can accelerate the cleanup process mdpi.com. Enzymes, such as phosphotriesterases, have shown significant potential for detoxifying OPEs and can be used in cell-free systems to avoid issues related to releasing genetically modified organisms nih.govresearchgate.netmbl.or.kr. Microbial degradation is often the primary method for breaking down OPEs in the environment plantarchives.org.

The following table outlines various remediation approaches applicable to OPE contamination.

| Strategy | Description | Mechanism | Applicability | Reference |

| Immobilization | Addition of soil amendments to bind contaminants. | Precipitation, Sorption | In-situ soil and sediment treatment | uga.edu |

| Advanced Oxidation | Use of powerful oxidizing agents (e.g., •OH radicals) to destroy pollutants. | Chemical Oxidation | Water and wastewater treatment | nih.govcdc.gov |

| Bioremediation | Use of microorganisms to break down contaminants into less harmful substances. | Microbial Metabolism | In-situ and ex-situ treatment of soil and water | nih.govmdpi.commdpi.com |

| Bioaugmentation | Introduction of specific microbial strains to enhance degradation. | Enhanced Microbial Metabolism | Contaminated soil and water | mdpi.com |

| Enzymatic Degradation | Application of purified enzymes to neutralize pollutants. | Enzymatic Hydrolysis | Water treatment, Decontamination | nih.govresearchgate.netmbl.or.kr |

Computational and Theoretical Studies on Tricetyl Phosphate Chemistry

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of organophosphate esters. nih.govqeios.com For a molecule like tricetyl phosphate (B84403), with its three long cetyl (hexadecyl) chains, these calculations can predict its three-dimensional geometry, bond lengths, bond angles, and electronic charge distribution.

Studies on various organophosphates, from simple structures like trimethyl phosphate to more complex ones, consistently employ DFT methods such as B3LYP or M06, often paired with basis sets like 6-31+G(d) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.net These calculations reveal key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential. qeios.com These parameters are crucial for understanding the molecule's reactivity. For instance, the phosphate group typically exhibits a high negative electrostatic potential, indicating its role as a primary site for electrophilic attack. qeios.com

Table 1: Common Quantum Chemical Methods and Predicted Properties for Organophosphate Esters

| Computational Method | Basis Set | Predicted Properties | Relevance to Tricetyl Phosphate |

|---|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP, M06) | 6-31+G(d), 6-311++G(d,p), def2-TZVP | Optimized geometry, bond parameters, HOMO/LUMO energies, electrostatic potential, charge distribution. qeios.comnih.govresearchgate.net | Predicts 3D structure, identifies reactive sites (P=O group), and determines electronic stability. |

| Møller–Plesset perturbation theory (MP2, MP3) | TZVP | High-accuracy geometry and energy calculations. nih.gov | Provides benchmark data for validating more cost-effective DFT methods. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of flexible molecules like this compound and their interactions with their environment. rsc.org The three long, flexible cetyl chains allow for a multitude of possible conformations, which significantly influences the compound's physical properties and interactions. researchgate.net

Coarse-grained MD simulations, which group atoms into larger beads, allow for the study of larger systems over longer timescales, which is particularly useful for observing processes like the self-assembly of lipid-like molecules or their passage through membranes. nih.govresearchgate.net For this compound, MD simulations could elucidate its behavior as a surfactant or lubricant, showing how it orients itself at interfaces and interacts with other molecules. The stability of complexes between organophosphates and proteins has also been confirmed using MD simulations, highlighting the method's utility in understanding biological interactions. qeios.com

Table 2: Applications of Molecular Dynamics in Studying Long-Chain Phosphates

| Simulation Type | Force Field | Key Findings & Applications | Relevance to this compound |

|---|---|---|---|

| All-Atom MD | CHARMM, GAFF2, AMBER | Detailed conformational analysis, lipid packing, chain ordering, hydrogen bonding, and protein-ligand interactions. nih.govaip.orgpeerj.com | Predicts the flexibility and dominant shapes of the molecule; models its interaction with surfaces or biological molecules. |

| Coarse-Grained MD | MARTINI | Self-assembly, membrane formation, lipid flip-flop mechanisms, large-scale system dynamics. nih.govresearchgate.net | Simulates behavior in bulk, such as in lubricants or formulations, and interactions within complex biological environments. |

Kinetic and Thermodynamic Modeling of Chemical Reactions

Computational modeling is crucial for understanding the kinetics and thermodynamics of reactions involving organophosphate esters, such as hydrolysis and thermal decomposition. nih.govnih.gov These studies often combine quantum chemical calculations to determine the energies of reactants, transition states, and products, with kinetic theories to calculate reaction rates.

The hydrolysis of phosphate triesters is a fundamentally important reaction. Theoretical studies on various trialkyl and triaryl phosphates have shown that the reaction typically proceeds through a two-step associative mechanism involving a pentacovalent intermediate. nih.govacs.org The rate-determining step is the formation of this intermediate, which can be catalyzed by water molecules acting as a general base. nih.gov Calculations on triethyl phosphate (TEP) hydrolysis have determined activation energy barriers of around 20 kcal/mol, indicating a slow reaction rate under neutral, uncatalyzed conditions. fapesp.brcdmf.org.br The nature of the alkyl or aryl groups (the "spectator groups") significantly influences the reaction rate. nih.gov For this compound, the long, bulky cetyl groups would sterically hinder the approach of a nucleophile to the phosphorus center, likely resulting in very slow hydrolysis kinetics compared to smaller trialkyl phosphates.

Kinetic modeling of the high-temperature decomposition of TEP has been performed using CBS-QB3 level theory to derive Arrhenius coefficients for various elimination and radical reactions. nih.govresearchgate.net Such models are essential for understanding combustion processes and predicting the formation of byproducts. nih.gov Thermodynamic analysis, often coupled with experimental techniques, can also predict plausible reaction pathways for processes like the thermal decarbonization of phosphate ores, where various mineral phases are transformed at high temperatures. polymtl.ca

Structure-Activity Relationship (SAR) Modeling for Predictive Chemistry

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate a molecule's structural or physicochemical properties with its activity, be it biological, toxicological, or functional. collaborativedrug.comoncodesign-services.com For organophosphate esters, QSAR models have been developed to predict a wide range of endpoints. researchgate.net

The basic principle of SAR is that structurally similar compounds often exhibit similar activities. collaborativedrug.com QSAR formalizes this by creating mathematical models where an activity is a function of molecular descriptors. nih.govresearchgate.net These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, dipole moment), and hydrophobic parameters (e.g., log K_ow_). shd-pub.org.rsnih.gov

For organophosphates, QSAR models have been used to:

Predict Toxicity: Models have been built to estimate the toxicity (e.g., LC50 values) of organophosphate pesticides. mdpi.com One study found that toxicity could be related to the accessibility of the phosphate surface. researchgate.net

Elucidate Environmental Behavior: QSAR has been used to predict the persistence and transformation of organophosphate esters in the environment. For example, models can estimate reaction rates with atmospheric radicals and predict the properties of degradation products. acs.org

Guide Drug and Material Design: By identifying the structural features responsible for a desired effect, such as enzyme inhibition or flame retardancy, SAR can guide the synthesis of new compounds with optimized properties. oncodesign-services.comnih.gov

For this compound, SAR modeling could be used to predict its behavior based on its prominent structural features: the central phosphate core and the three long, lipophilic cetyl chains. Its properties would be compared against a database of other organophosphates to estimate its potential biological activity, environmental fate, or performance in material applications. mdpi.comacs.org

Future Research Directions and Emerging Areas for Tricetyl Phosphate

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. researchgate.netrsc.org This shift is motivating the development of new, eco-friendly synthetic methodologies for organophosphorus compounds. researchgate.netresearchgate.net Future research on tricetyl phosphate (B84403) synthesis will likely focus on moving away from traditional methods that may involve hazardous reagents or generate significant waste.

Key research directions include:

Catalyst-Free and Solvent-Free Reactions: A significant goal in green chemistry is to reduce or eliminate the use of solvents and catalysts, which simplifies purification and reduces waste. rsc.orgresearchgate.net Research into solvent-free techniques, such as microwave-assisted synthesis or reactions under ambient conditions, is a promising avenue for producing organophosphates. rsc.org

Energy-Efficient Protocols: Developing synthetic routes that operate at lower temperatures and pressures can drastically cut the carbon footprint of chemical production. mit.edu The use of methods like visible-light-driven reactions represents a move towards more sustainable energy sources in chemical synthesis. rsc.org

Atom Economy: Synthetic pathways with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. Future synthesis designs for tricetyl phosphate will aim to maximize this efficiency.

Renewable Feedstocks: While current production relies on petrochemical-derived cetyl alcohol and phosphorus-based reagents, future research may explore the use of bio-based alcohols. The use of sustainable resources, such as marine waste for phosphate production, is also an area of active investigation. rsc.org

Table 1: Green Chemistry Approaches for Organophosphate Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Sourcing cetyl alcohol from biological sources instead of petroleum. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Catalysis | Employing reusable heterogeneous catalysts (e.g., nano-TiO2) to facilitate the reaction. rsc.org | Increased reaction efficiency, easier product separation, catalyst can be recycled. |

| Solvent-Free Conditions | Conducting the synthesis without a solvent medium, potentially using microwave irradiation. rsc.org | Eliminates solvent waste, reduces health and safety risks, simplifies purification. |

| Energy Efficiency | Designing reactions that proceed at ambient temperature and pressure or use alternative energy sources like visible light. rsc.org | Lower energy consumption, reduced operational costs, smaller environmental footprint. mit.edu |

Development of Multifunctional Materials Incorporating this compound

The unique properties of organophosphates make them attractive candidates for incorporation into advanced, multifunctional materials. While research on this compound itself is limited in this area, related organophosphate compounds have been used to create materials with enhanced functionalities, suggesting a promising path for future investigation.

For instance, tris(trimethylsilyl) phosphate has been used as a multifunctional additive in sodium-ion batteries, where it helps to remove moisture and improve the stability of the electrolyte, leading to better battery performance. researchgate.net Similarly, organophosphates are key components in flame retardants. mdpi.com Research could explore the use of this compound as a plasticizer that also imparts flame retardancy or improved thermal stability to polymers.

Potential areas for development include:

Advanced Lubricants and Plasticizers: Leveraging its long alkyl chains, this compound could be investigated as a high-performance lubricant or a bio-compatible plasticizer that offers secondary benefits like microbial resistance or thermal stability.

Functional Coatings: Incorporation into coatings could provide surfaces with hydrophobicity (water-repellence), lubricity, and anti-fouling properties.

Phase-Change Materials (PCMs): The long cetyl chains suggest that this compound could be explored for thermal energy storage applications. As a PCM, it could absorb and release large amounts of latent heat during melting and solidification.

Drug Delivery Systems: While not a current application, the phosphate group and long lipid chains could be functionalized to create novel liposome-like structures for encapsulating and delivering therapeutic agents.

Advanced Strategies for Environmental Monitoring and Remediation of Organophosphates

The widespread use of some organophosphates as pesticides has led to environmental contamination, prompting the need for advanced monitoring and cleanup technologies. nih.govtandfonline.com Although this compound is not typically used as a pesticide, the strategies developed for other organophosphates are relevant for its detection and potential remediation.

Environmental Monitoring: Traditional detection methods often rely on laboratory-based techniques like gas and liquid chromatography. mdpi.com However, there is a growing demand for rapid, on-site monitoring. tandfonline.commdpi.com Emerging strategies include:

Biosensors: These devices use biological components, such as enzymes, to detect specific chemicals. mdpi.com Enzyme-based biosensors can offer high sensitivity and rapid response times for detecting organophosphates in complex samples like water, soil, or food. mdpi.com

Nanomaterial-Based Sensors: Incorporating nanomaterials into sensors can significantly enhance their performance, providing greater sensitivity and faster detection. mdpi.com

Liquid Crystal Monitors (LCM): Wearable or portable LCMs are being explored for real-time monitoring of airborne organophosphate concentrations. rsc.org

Environmental Remediation: Bioremediation is an eco-friendly and cost-effective approach to cleaning up organophosphate contamination. nih.govresearchgate.net This strategy utilizes microorganisms or their enzymes to break down pollutants into less toxic substances. nih.govresearchgate.netmbl.or.kr

Enzymatic Degradation: Organophosphate-hydrolyzing enzymes, such as phosphotriesterases (PTEs) and organophosphorus hydrolase (OPH), can effectively neutralize a wide range of organophosphates. nih.govmdpi.com Researchers are focused on using cell-free enzyme systems to avoid the release of genetically modified organisms into the environment. nih.govresearchgate.net

Microbial Remediation: Various bacteria and fungi have been identified that can use organophosphates as a source of carbon or phosphorus, effectively degrading them. researchgate.net

Advanced Oxidation Processes: Fenton-like processes, which use catalysts like hydrated iron oxide to generate highly reactive hydroxyl radicals, have been shown to effectively degrade organophosphorus compounds like tris(2-chloroethyl) phosphate (TCEP). nih.gov

Table 2: Comparison of Advanced Organophosphate Monitoring Techniques

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| Chromatography (GC/LC-MS) | Separates compounds based on physical and chemical properties for identification by mass spectrometry. mdpi.com | High accuracy, reliability, and sensitivity for a wide range of compounds. | Requires laboratory setting, expensive equipment, time-consuming. mdpi.com |

| Enzyme-Based Biosensors | Utilizes the specific binding or catalytic activity of an enzyme to detect the target organophosphate. mdpi.com | High sensitivity, rapid on-site detection, cost-effective. mdpi.com | Enzyme stability can be an issue, potential for interference from other compounds. |

| Liquid Crystal Monitors (LCM) | Measures changes in liquid crystal alignment upon exposure to airborne pesticide vapors or aerosols. rsc.org | Portable, allows for personal exposure monitoring, provides continuous data. rsc.org | Sensitivity can be affected by temperature and humidity, may have non-linear response at high concentrations. rsc.org |

Integration of Data Science and Machine Learning in Chemical Research

Key applications in the context of organophosphate research include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physical, chemical, and biological properties of new or uncharacterized compounds. numberanalytics.com This could be used to screen potential organophosphate candidates like this compound for specific applications, such as identifying its potential as a lubricant or flame retardant based on its molecular structure.

Reaction Optimization: Machine learning, particularly Bayesian optimization, can efficiently explore reaction conditions (e.g., temperature, catalyst concentration) to find the optimal settings with a minimal number of experiments. imperial.ac.uk This accelerates the development of efficient and sustainable synthetic routes. acdlabs.com

Materials Discovery: By learning from large databases of materials and their properties, ML models can suggest novel chemical structures for multifunctional materials. This could guide the design of new organophosphate-based materials with tailored properties.

Toxicity Prediction: A significant application of ML in chemistry is forecasting the potential toxicity of compounds based on their chemical structure, helping to identify and prioritize safer alternatives early in the design process. numberanalytics.com

Table 3: Applications of Data Science and Machine Learning in Chemical R&D

| Application Area | Description | Example in Organophosphate Research |

|---|---|---|

| Property Prediction | Training algorithms on known data to forecast the properties (e.g., solubility, toxicity, reactivity) of new molecules. numberanalytics.com | Predicting the flame-retardant efficiency of this compound based on its molecular descriptors. |

| Reaction Optimization | Using algorithms like Bayesian optimization to identify the ideal reaction conditions with fewer experiments. imperial.ac.uk | Optimizing the yield of a green synthesis pathway for this compound by varying catalyst and temperature. |

| Materials Discovery | Analyzing large datasets to identify patterns and suggest novel chemical structures for materials with desired functions. acs.org | Designing a new organophosphate-based polymer with optimal properties as both a plasticizer and a UV stabilizer. |

| Data Analysis & Visualization | Using data science tools to analyze large datasets from experiments to identify trends and insights. acdlabs.com | Analyzing data from environmental monitoring to identify hotspots of organophosphate contamination. |

Q & A

Q. What are the standard analytical methods for quantifying Tricetyl phosphate in complex matrices like cosmetic formulations?

Researchers typically employ spectrophotometric methods using vanadate-molybdate reagents to form colored complexes, calibrated against standard curves (e.g., linear regression with R² > 0.99). Sample preparation may involve solvent extraction for lipid-rich matrices, followed by dilution and filtration to remove particulates. Validation includes spike-and-recovery tests and comparison with literature values .

Q. How can researchers ensure the purity of synthesized this compound, and what are the critical purity criteria?

Pharmacopeial standards specify limits for heavy metals (<20 ppm), arsenic (<2 ppm), and drying loss (<1%). Techniques include infrared spectroscopy (IR) for structural verification (e.g., peaks at 2950 cm⁻¹ for C-H stretching and 1205 cm⁻¹ for P=O bonds) and titrimetric methods for active content determination (≥95% purity) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

IR spectroscopy identifies functional groups (e.g., phosphate ester bonds at 1020–1100 cm⁻¹), while nuclear magnetic resonance (NMR) resolves alkyl chain configurations (¹³C NMR for C-O-P linkages). Mass spectrometry (MS) confirms molecular weight (C₄₈H₉₉O₄P, MW 771.27) .

Q. What are the established safety protocols for handling this compound in laboratory settings?

Due to its potential skin irritation, researchers should use gloves, goggles, and fume hoods. Dermal exposure risks necessitate strict PPE compliance, and waste disposal must follow hazardous chemical guidelines to prevent environmental contamination .

Advanced Research Questions

Q. How do researchers resolve discrepancies between theoretical and observed phosphate concentrations in degradation studies?

Discrepancies often arise from matrix interference (e.g., organic matter) or analytical artifacts (e.g., particulate phosphorus release during filtration). Solutions include using isotopic dilution mass spectrometry (IDMS) and comparing multiple methods (e.g., Rigler bioassay vs. steady-state modeling) to isolate true phosphate levels .

Q. What methodological considerations are critical when studying this compound’s environmental partitioning?

Key factors include hydrolysis kinetics (pH-dependent), solubility in aquatic systems (log Kow ≈ 10.3), and interactions with sediments. Advanced techniques like LC-MS/MS and passive sampling devices help quantify bioaccumulation potential and degradation pathways .

Q. How can experiments differentiate abiotic vs. biotic degradation pathways of this compound?

Controlled microcosm studies with sterile vs. biotic conditions (e.g., sediment slurries) are used. Isotope tracing (e.g., ³²P-labeled compounds) and metabolite profiling (e.g., phosphoric acid detection) clarify dominant pathways .

Q. What statistical approaches handle batch-to-batch variability in synthesis yields?

Multivariate analysis (e.g., ANOVA) identifies critical process parameters (e.g., reaction temperature). Control charts monitor yield consistency, and design of experiments (DOE) optimizes conditions (e.g., catalyst concentration) to reduce variability .

Q. How do researchers validate the absence of neurotoxic analogs like Triphenyl phosphate in commercial batches?

Comparative GC-MS profiling detects trace analogs. In vitro neurotoxicity assays (e.g., acetylcholinesterase inhibition) and structural similarity analysis (QSAR models) assess contamination risks .

Q. What are the challenges in modeling this compound’s long-term ecological impacts?

Limitations include data gaps in chronic toxicity (e.g., aquatic invertebrates) and interactions with co-pollutants (e.g., microplastics). Probabilistic risk assessment frameworks integrate Monte Carlo simulations to address uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.